

Statistical analysis and validation of data from 4-[(2R)-2-aminopropyl]phenol experiments

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Compound of Interest

Compound Name: 4-[(2R)-2-aminopropyl]phenol

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Comparative Analysis of 4-[(2R)-2-aminopropyl]phenol: A Guide for Researchers

For Immediate Release

This guide provides a comprehensive statistical analysis and validation of experimental data concerning **4-[(2R)-2-aminopropyl]phenol**, a significant metabolite of amphetamine. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of its performance against relevant alternatives, supported by detailed experimental protocols and data visualizations.

Executive Summary

4-[(2R)-2-aminopropyl]phenol, also known as para-hydroxyamphetamine (p-OHA), is an active metabolite of amphetamine with notable sympathomimetic and central nervous system stimulant properties.^[1] This guide synthesizes available data on its biological activity, including its effects on locomotor activity, its interaction with monoamine transporters, and its role as an agonist at the trace amine-associated receptor 1 (TAAR1).^{[2][3]} By presenting quantitative data in a structured format and detailing experimental methodologies, this document aims to facilitate informed decision-making in research and development involving this compound.

Data Presentation

Table 1: Comparative Receptor and Transporter Affinity

This table summarizes the available binding affinities and functional potencies of **4-[(2R)-2-aminopropyl]phenol** and its parent compound, amphetamine, at key molecular targets. This data is crucial for understanding their pharmacological profiles and predicting their physiological effects.

Compound	Target	Parameter	Value (μM)	Species	Reference
4-[(2R)-2-aminopropyl]phenol (p-OHA)	TAAR1	EC50	S-(+)-isomer: 0.89	Rat	[2]
	TAAR1	EC50	S-(+)-isomer: 0.92	Mouse	
Amphetamine	Dopamine Transporter (DAT)	Ki	~0.6	Human/Mouse	[4]
Norepinephrine Transporter (NET)	Ki	0.07 - 0.1	Human/Mouse	[4]	
Serotonin Transporter (SERT)	Ki	20 - 40	Human/Mouse	[4]	

Note: Specific Ki or IC50 values for **4-[(2R)-2-aminopropyl]phenol** at DAT, NET, and SERT are not readily available in the reviewed literature, representing a key area for future research.

Table 2: In Vivo Effects on Locomotor Activity

This table presents a qualitative and semi-quantitative comparison of the effects of **4-[(2R)-2-aminopropyl]phenol** and amphetamine on locomotor activity in rodents. Locomotor activity is a key behavioral endpoint for assessing central stimulant properties.

Compound	Administration Route	Dose	Effect on Locomotor Activity	Animal Model	Reference
4-[(2R)-2-aminopropyl]phenol (p-OHA)	Intracerebroventricular (i.c.v.)	Dose-dependent	Significantly increased	Mice	[3]
Microinjection into Nucleus Accumbens	Not specified	Significantly increased	Rats	[3]	
Amphetamine	Subcutaneous (s.c.)	0.3, 0.6, 1.2 mg/kg	Dose-dependent increases	Rats	[5]

Experimental Protocols

Measurement of Locomotor Activity Following Intracerebroventricular (i.c.v.) Injection

This protocol outlines the standardized procedure for assessing the impact of centrally administered compounds on rodent locomotor activity.

Objective: To quantify the stimulant or depressant effects of a test compound on spontaneous movement.

Apparatus:

- Clear acrylic locomotor activity chambers (e.g., 40 cm L x 40 cm W x 30 cm H).[6]
- Automated activity monitoring system with photobeams or video tracking.[6][7]

Procedure:

- **Acclimation:** Allow animals to acclimate to the testing room for 45-60 minutes prior to the experiment.[6]

- Habituation: On the day(s) preceding the test day, habituate the animals to the injection procedure and the locomotor activity chambers by administering a vehicle injection (e.g., saline or artificial cerebrospinal fluid) and placing them in the chambers for a set period (e.g., 15-60 minutes).[6]
- Baseline Measurement: On the test day, record a baseline activity level following a vehicle injection.[6]
- Drug Administration: Administer the test compound (e.g., **4-[(2R)-2-aminopropyl]phenol**) via intracerebroventricular injection.[3]
- Data Recording: Immediately place the animal in the activity chamber and record locomotor activity for a predetermined duration (e.g., 180 minutes), typically in 5-minute intervals.[6][8]
- Data Analysis: Compare the locomotor activity counts between the drug-treated group and the vehicle-treated control group. Analyze the data for dose-response effects.[5]

In Vivo Microdialysis for Norepinephrine Release

This protocol describes the technique used to measure extracellular levels of neurotransmitters, such as norepinephrine, in specific brain regions of freely moving animals.

Objective: To determine the effect of a compound on the release of norepinephrine in the brain.

Apparatus:

- Stereotaxic apparatus for surgical implantation of the guide cannula.
- Microdialysis probes.[9]
- A syringe pump for perfusion.
- A fraction collector to collect dialysate samples.
- High-performance liquid chromatography (HPLC) with electrochemical detection for neurotransmitter analysis.

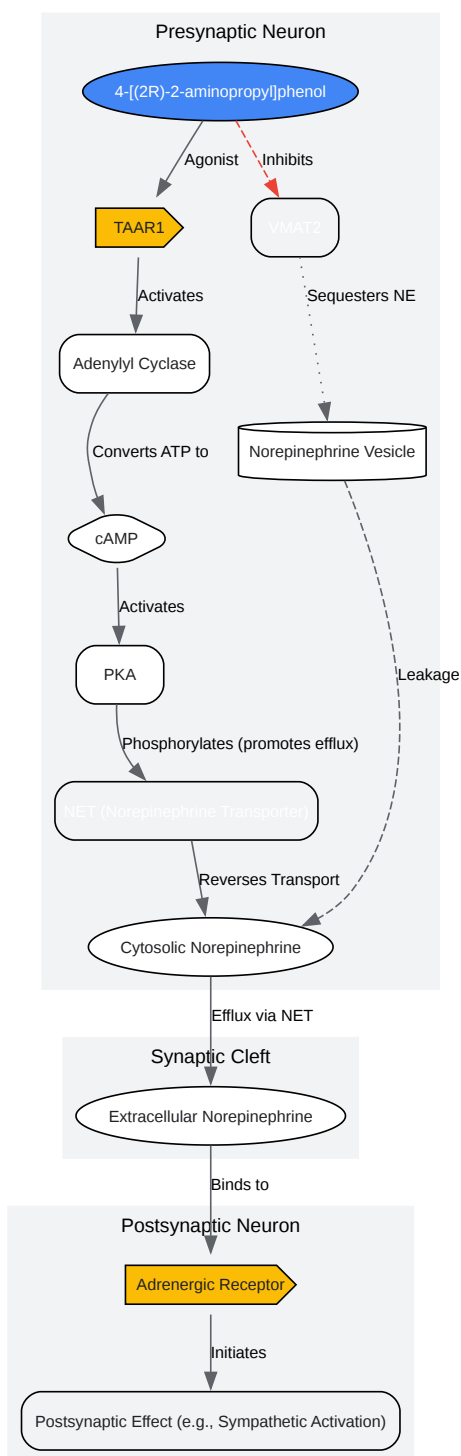
Procedure:

- **Surgical Implantation:** Surgically implant a guide cannula into the brain region of interest (e.g., frontal cortex, hypothalamus) under anesthesia.[\[10\]](#)
- **Recovery:** Allow the animal to recover from surgery.
- **Probe Insertion:** On the day of the experiment, insert the microdialysis probe through the guide cannula.[\[9\]](#)
- **Perfusion:** Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.[\[11\]](#)
- **Basal Sample Collection:** Collect several baseline dialysate samples to establish a stable baseline of norepinephrine levels.[\[10\]](#)
- **Drug Administration:** Administer the test compound (e.g., **4-[(2R)-2-aminopropyl]phenol** or amphetamine) systemically (e.g., intraperitoneally) or locally through the probe.[\[10\]](#)
- **Post-Drug Sample Collection:** Continue to collect dialysate samples for a set period after drug administration.[\[9\]](#)
- **Analysis:** Analyze the concentration of norepinephrine in the dialysate samples using HPLC.
- **Data Interpretation:** Express the post-drug norepinephrine levels as a percentage of the baseline levels to determine the effect of the compound on neurotransmitter release.

Mandatory Visualization

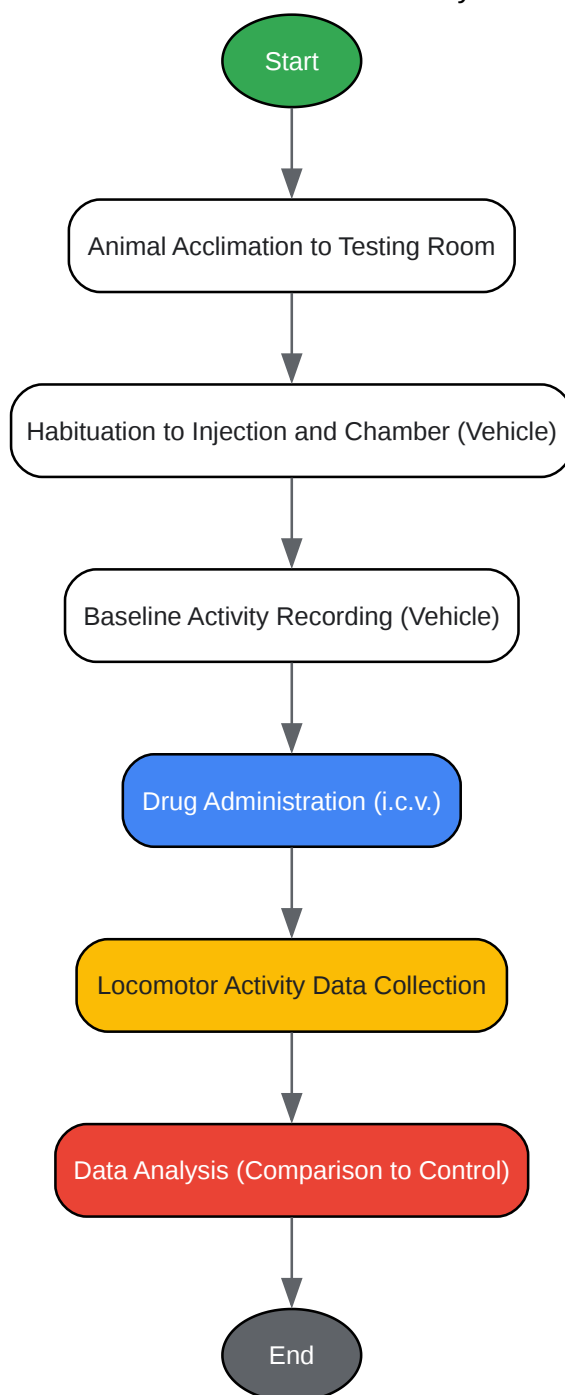
Signaling Pathway of 4-[(2R)-2-aminopropyl]phenol

Proposed Signaling Pathway of 4-[(2R)-2-aminopropyl]phenol

[Click to download full resolution via product page](#)Caption: Proposed signaling cascade for **4-[(2R)-2-aminopropyl]phenol**.

Experimental Workflow for Locomotor Activity Assessment

Workflow for Rodent Locomotor Activity Assessment



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- To cite this document: BenchChem. [Statistical analysis and validation of data from 4-[(2R)-2-aminopropyl]phenol experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075186#statistical-analysis-and-validation-of-data-from-4-2r-2-aminopropyl-phenol-experiments]

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